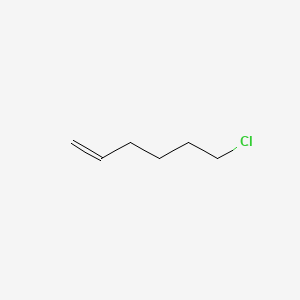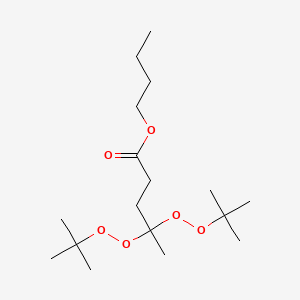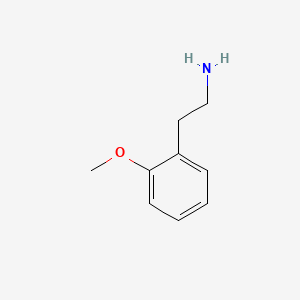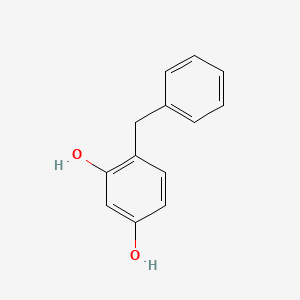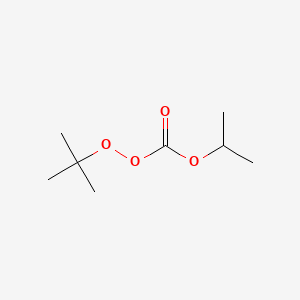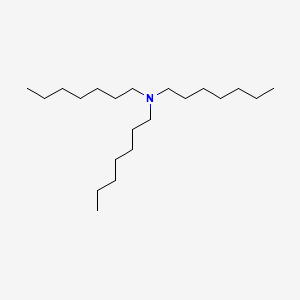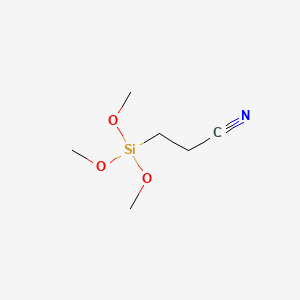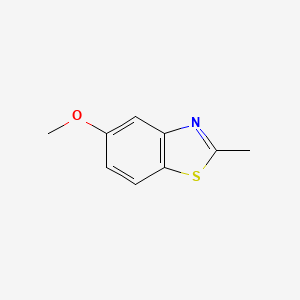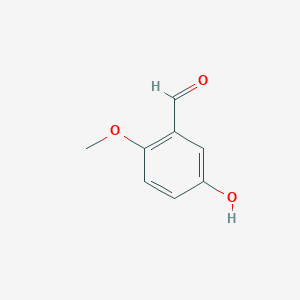
5-Hydroxy-2-methoxybenzaldehyde
Vue d'ensemble
Description
5-Hydroxy-2-methoxybenzaldehyde: is an organic compound with the molecular formula C8H8O3 . It is a derivative of benzaldehyde, featuring both hydroxyl and methoxy functional groups. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Applications De Recherche Scientifique
Chemistry:
- 5-Hydroxy-2-methoxybenzaldehyde is used in the synthesis of various organic compounds, including Schiff base compounds .
Biology:
- It is employed to study the electroantennogram response of the vine weevil to a broad range of volatile plant compounds .
Medicine:
- The compound has been investigated for its antimicrobial properties, particularly against Mycobacterium avium subsp. paratuberculosis .
Industry:
Mécanisme D'action
Target of Action
5-Hydroxy-2-methoxybenzaldehyde primarily targets the cellular antioxidation systems of fungi . It has been found to inhibit the growth of Mycobacterium avium subsp. paratuberculosis (Map), a pathogen that infects food animals and humans .
Mode of Action
The compound disrupts cellular antioxidation by causing phosphate ions to leak into the extracellular environment in a time- and concentration-dependent manner . This disruption leads to a decrease in the intracellular adenosine triphosphate (ATP) concentration of Map cells .
Biochemical Pathways
The compound affects the oxidative stress-response pathway. It alters the molecular packing characteristics of phospholipid molecules of model membranes, causing fluidization . This suggests that the destruction of the pathogenic bacteria might be associated with the disruption of the bacterial cell membrane .
Pharmacokinetics
It is known that the compound can be produced by the reimer-tiemann reaction on 4-methoxyphenol with a 79% yield . It can also be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol .
Result of Action
The result of the compound’s action is the inhibition of fungal growth. This is achieved through the disruption of cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc .
Action Environment
It is known that the compound should be stored in a dry, cool, and well-ventilated place . It is also incompatible with strong oxidizing agents .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reimer-Tiemann Reaction: One common method for synthesizing 5-Hydroxy-2-methoxybenzaldehyde involves the Reimer-Tiemann reaction on 4-methoxyphenol.
Reduction: The compound can be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol.
Industrial Production Methods:
- Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Hydroxy-2-methoxybenzaldehyde can undergo oxidation reactions to form various oxidized derivatives.
Substitution: It reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in ethanol is a typical reducing agent.
Substitution: Malononitrile is used for substitution reactions.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.
Substitution: 2-Imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.
Comparaison Avec Des Composés Similaires
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin is a well-known flavoring agent with similar structural features but different functional properties.
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): Isovanillin is another isomer with distinct chemical behavior.
Ortho-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): This compound is an isomer with different reactivity and applications.
Uniqueness:
Propriétés
IUPAC Name |
5-hydroxy-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-3-2-7(10)4-6(8)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNIBJPEJAWOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326844 | |
| Record name | 5-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35431-26-6 | |
| Record name | 5-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-hydroxy-2-methoxybenzaldehyde in the synthesis of Schiff bases, and what biological activities have been explored for these derivatives?
A1: this compound serves as a key building block in synthesizing Schiff base ligands. [] It reacts with primary amines, like 2-amino-5-nitrothiazole and 2-amino-5-ethyl-1,3,4-thiadiazole, through a condensation reaction to form the Schiff base structure. [] These resulting Schiff base derivatives, incorporating the this compound moiety, have been investigated for their antimicrobial activity against various bacterial and fungal species. []
Q2: Beyond its synthetic utility, is this compound found naturally, and if so, in what context?
A2: Yes, this compound is a naturally occurring compound. It has been identified as a constituent of Trianthema portulacastrum Linn., commonly known as Bishkhapra. [] This plant has a history of use in Ayurvedic medicine for various purposes. []
Q3: The provided research mentions characterization techniques used to confirm the structure of compounds derived from this compound. What specific techniques were employed?
A3: Researchers utilized a combination of spectroscopic techniques to confirm the structures of the synthesized Schiff base derivatives. These techniques included UV-visible spectroscopy, 1H NMR, 13C NMR, and mass spectrometry (MS). [] Additionally, molecular modeling software (ACD simulation software) was employed to visualize and analyze the optimized structures of the compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
